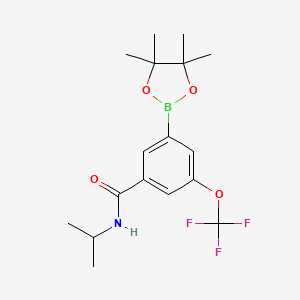![molecular formula C21H28N6O4S B13720476 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Sildenafil is the primary metabolite of Sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is formed when Sildenafil undergoes N-demethylation in the liver, primarily mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9 . N-Desmethyl Sildenafil retains approximately 50% of the pharmacological activity of its parent compound, Sildenafil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Sildenafil involves the N-demethylation of Sildenafil. This process can be achieved using various reagents and conditions. One common method involves the use of sodium hydroxide (NaOH) and ethyl acetate for extraction . The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom in the pyrazole ring of Sildenafil.
Industrial Production Methods: In industrial settings, the production of N-Desmethyl Sildenafil follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the quantification and purification of the compound . This ensures the production of N-Desmethyl Sildenafil with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: N-Desmethyl Sildenafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize N-Desmethyl Sildenafil.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: N-Desmethyl Sildenafil can undergo substitution reactions with reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Desmethyl Sildenafil has a wide range of scientific research applications across various fields:
Mécanisme D'action
N-Desmethyl Sildenafil is compared with other PDE5 inhibitors, such as Tadalafil and Vardenafil:
Tadalafil: Tadalafil has a longer half-life and duration of action compared to N-Desmethyl Sildenafil.
Uniqueness: N-Desmethyl Sildenafil’s uniqueness lies in its role as a metabolite of Sildenafil, retaining significant pharmacological activity while providing insights into the metabolism and pharmacokinetics of PDE5 inhibitors.
Comparaison Avec Des Composés Similaires
- Tadalafil
- Vardenafil
- Avanafil
Propriétés
Formule moléculaire |
C21H28N6O4S |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,19,22H,4-6,9-12H2,1-3H3 |
Clé InChI |
IOUHMEYNOVWUPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



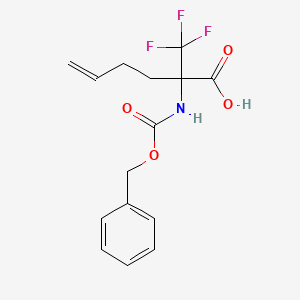




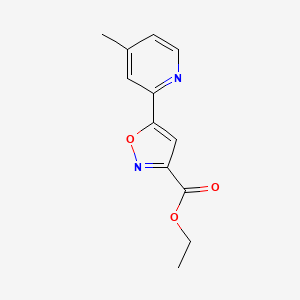

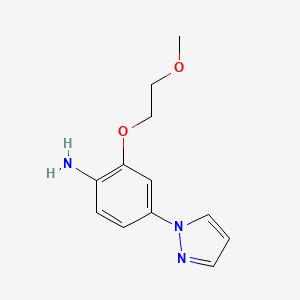
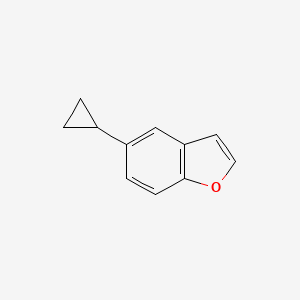

![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
